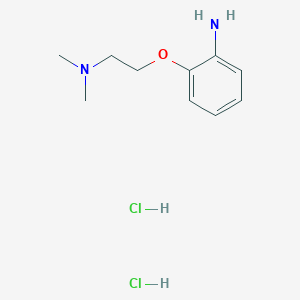

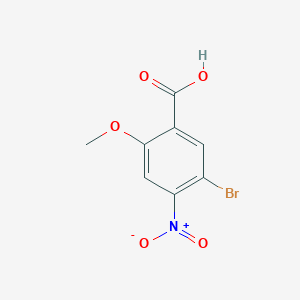

![molecular formula C19H19N3O4 B8051938 3-[[(1R,9S)-6-Oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]benzoic acid](/img/structure/B8051938.png)

3-[[(1R,9S)-6-Oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[[(1R,9S)-6-Oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]benzoic acid is a useful research compound. Its molecular formula is C19H19N3O4 and its molecular weight is 353.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Méthodes De Préparation

Synthetic routes and reaction conditions:

The preparation of 3-[[(1R,9S)-6-Oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]benzoic acid typically begins with the synthesis of the diazatricyclic core. One common method involves a multi-step reaction starting from simple, readily available precursors. The intermediate compounds undergo cyclization, oxidation, and amidation reactions to form the final product.

Reaction conditions vary, but typical conditions include temperatures ranging from room temperature to 100°C, depending on the specific step of the synthesis. Catalysts and reagents such as palladium, hydrogen peroxide, or various amines may be employed to facilitate these reactions.

Industrial production methods:

Industrial production of this compound requires a scalable approach that ensures high yield and purity. Techniques such as continuous flow chemistry or batch processing under controlled conditions are used. In the final steps, crystallization or chromatography is employed to purify the compound to a level suitable for research and pharmaceutical applications.

Analyse Des Réactions Chimiques

Types of reactions:

This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. For instance, the keto group at position 6 can be reduced to an alcohol, or the amide group can participate in nucleophilic substitution reactions.

Common reagents and conditions:

Common reagents used in these reactions include lithium aluminium hydride for reductions, sulfuric acid for catalyzing substitutions, and various oxidizing agents like potassium permanganate.

Major products formed:

The major products of these reactions depend on the specific reaction conditions and reagents used. For instance, reduction of the keto group would yield a hydroxy derivative, while nucleophilic substitution could yield various substituted amides.

Applications De Recherche Scientifique

In synthetic chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its unique structure makes it a key building block in the synthesis of novel compounds.

Biology and Medicine:

In biology and medicine, 3-[[(1R,9S)-6-Oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]benzoic acid is studied for its potential pharmacological properties. Research has shown that it exhibits significant activity against certain bacterial strains and may act as an enzyme inhibitor, making it a candidate for drug development.

Industrially, this compound's stable structure and reactivity make it useful in the production of polymers and advanced materials. Its ability to form stable complexes with metals also makes it valuable in catalysis and material science.

Mécanisme D'action

The compound exerts its effects primarily through interactions with specific molecular targets. For instance, in biological systems, it may inhibit bacterial growth by binding to and inhibiting the activity of critical enzymes involved in cell wall synthesis. The diazatricyclic core is crucial for this activity, as it mimics the structure of natural enzyme substrates, allowing it to effectively compete for the enzyme's active site.

Comparaison Avec Des Composés Similaires

Comparison with other similar compounds:

Compared to similar compounds, 3-[[(1R,9S)-6-Oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]benzoic acid stands out due to its specific diazatricyclic structure, which confers unique reactivity and biological activity. Similar compounds, such as those with different substituents on the benzoic acid moiety or variations in the diazatricyclic core, often exhibit different reactivity patterns and biological activities.

List of similar compounds:

This compound analogues with different substituents

Other diazatricyclic compounds with varied side chains

Structurally related amino acid derivatives

And there we have it—a comprehensive dive into the complex world of this compound! Let me know if there's anything else I can explain or expand upon.

Propriétés

IUPAC Name |

3-[[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c23-17-6-2-5-16-14-7-12(10-22(16)17)9-21(11-14)19(26)20-15-4-1-3-13(8-15)18(24)25/h1-6,8,12,14H,7,9-11H2,(H,20,26)(H,24,25)/t12-,14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHACSZYTRSPKH-TZMCWYRMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)NC4=CC=CC(=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CN(C[C@@H]1C3=CC=CC(=O)N3C2)C(=O)NC4=CC=CC(=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B8051860.png)

![cis-2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one](/img/structure/B8051872.png)

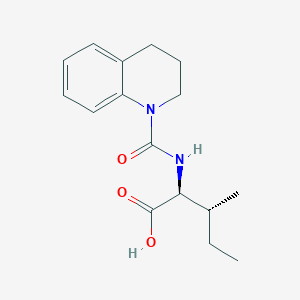

![(2S,3R)-2-[[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B8051895.png)

![{1-[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)ethyl]-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl}acetic acid](/img/structure/B8051913.png)

![4-Methyl-2-({[(1r,5s)-8-oxo-1,5,6,8-tetrahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4h)-yl]carbonyl}amino)benzoic acid](/img/structure/B8051937.png)

![[(4-Benzo[1,3]dioxol-5-ylmethyl-piperazine-1-carbonyl)-amino]-acetic acid](/img/structure/B8051949.png)

![2-[(6-Chloro-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonyl)amino]acetic acid](/img/structure/B8051960.png)

![(5-Hydroxy-1-benzofuran-3-yl)[4-(methylsulfanyl)phenyl]methanone](/img/structure/B8051967.png)